The compound can be identified by its Chemical Abstracts Service (CAS) number 356093-66-8. It belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. This compound is notable for its potential biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves several steps:
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride has a molecular formula of and a molecular weight of approximately 292.81 g/mol.
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride can participate in several chemical reactions:
The mechanism of action for N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride involves its interaction with biological targets:
Research indicates that compounds with similar structures can exhibit activities such as modulation of serotonin or dopamine receptors, which are important in mood regulation and other neurological functions.
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride exhibits several important physical and chemical properties:
The compound has potential applications in various scientific fields:
The 3,4-dimethoxybenzyl (veratryl) group is a pharmacologically significant scaffold prevalent in CNS-active and receptor-targeting compounds. Key analogues include:
Table 1: Bioactive Benzylamine Derivatives with Structural and Functional Similarities
Compound Name | Core Structure | Key Bioactive Properties | Molecular Weight (g/mol) | logP |
---|---|---|---|---|
3,4-Dimethoxyphenethylamine (DMPEA) | Phenethylamine with 3,4-dimethoxy | Serotonergic activity, MAO inhibition [4] | 181.23 | 1.32 |
Bevantolol precursor | Aryloxypropanolamine | β-adrenergic antagonism [4] | ~309.8 | 3.21 |
N-(3,4-dimethoxybenzyl)-2-methylcyclohexanamine | Methyl-substituted cyclohexyl | Enhanced lipophilicity [10] | 263.39 (free base) | ~3.5 (est.) |
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine | Cyclohexylamine linkage | Target-specific binding (inferred) [1] [5] | 269.81 (HCl salt) | 2.98 (calc.) |
Structurally, replacing DMPEA’s ethylamine chain with a cyclohexylamine ring introduces conformational constraint and enhanced lipophilicity (calculated logP ≈ 2.98 for free base) [5] [10]. This modification potentially alters receptor engagement profiles and bioavailability compared to flexible phenethylamine derivatives like DMPEA, which shows weak serotonin receptor binding [4]. Furthermore, benzylamine-based diuretics and antihypertensives documented in patents highlight the therapeutic relevance of N-benzyl-cycloalkylamine architectures [8]. The 3,4-dimethoxy motif facilitates π-stacking and hydrogen bonding with biomolecular targets, as evidenced in HIF-1 inhibitors where similar groups mediate disruption of protein-protein interactions [3].
The distinct structural regions of this compound confer specific pharmacodynamic and pharmacokinetic properties:
3,4-Dimethoxybenzyl Group: The methoxy substituents at positions 3 and 4 provide electron-donating effects that enhance aromatic ring binding to hydrophobic pockets (e.g., in enzymes or receptors) via van der Waals forces. This moiety is critical for HIF-1 inhibitory activity in structurally related anticancer agents, where it disrupts HIF-1α/p300 complex formation [3]. Ortho-methoxy groups can additionally confer metabolic stability by sterically hindering cytochrome P450-mediated dealkylation [4].
Cyclohexylamine Spacer: The alicyclic ring introduces significant rigidity compared to linear alkyl chains, potentially favoring specific conformations upon target binding. Its lipophilicity (contributes ≈2.0 to logP) enhances membrane permeability, facilitating cellular uptake. Secondary amines in this position also serve as hydrogen bond donors/acceptors, crucial for anchoring to aspartate/glutamate residues in binding sites [5] [8].
Hydrochloride Salt Formation: Improves aqueous solubility and crystallinity for handling and formulation. Salt formation shifts the amine protonation state, which can optimize ionic interactions with biological targets [1].
Table 2: Structure-Activity Relationships of Key Structural Elements
Structural Motif | Pharmacological Role | Biophysical Impact |
---|---|---|
3,4-Dimethoxybenzyl | Target binding via π-stacking; metabolic resistance [3] [4] | Increased electron density; steric bulk near aryl ring |
Methylene linker (-CH₂-) | Connects aryl and amine domains; modulates flexibility | Distance optimization between pharmacophores |
Cyclohexyl secondary amine | Conformational restraint; hydrogen bonding [5] [8] | Enhanced lipophilicity; 3D orientation control |
Hydrochloride salt | Improves solubility and stability [1] | Ionic state favorable for target engagement and crystallization |
Despite its promising scaffold, significant research gaps exist for N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride:
Target Identification: While structurally analogous to HIF-1 inhibitors (e.g., benzopyran-based KCN-1) that disrupt p300/CBP interactions [3], direct binding studies for this compound are absent. Its precise molecular targets—whether kinase domains, GPCRs, or epigenetic regulators—remain unvalidated.
Structure-Activity Relationship (SAR) Expansion: Systematic modifications to the cyclohexyl ring (e.g., methyl or hydroxyl groups) or methoxy positions could optimize potency. For instance, 2-methylcyclohexyl analogues show altered steric profiles [10], but comparative bioactivity data is lacking.
Physicochemical and ADMET Profiling: Experimental determination of solubility, logP/D, membrane permeability (e.g., PAMPA), and metabolic stability using liver microsomes is unavailable. Predictive data suggests moderate lipophilicity (clogP ≈ 2.98), but empirical validation is essential [5] [10].
Synthetic Scalability: Current routes via reductive amination of 3,4-dimethoxybenzaldehyde with cyclohexylamine, followed by HCl salt formation [1] [8], require optimization for yield and purity (>95% purity is commercially available [1]).
Table 3: Critical Research Objectives and Methodological Approaches
Knowledge Gap | Research Objective | Recommended Methodology |
---|---|---|
Target ambiguity | Identify primary protein targets and binding affinity | SPR screening; CETSA; CRISPR-Cas9 chemoproteomics |
Limited SAR data | Synthesize analogues with ring substitutions or modified methoxy groups | Reductive amination; Pd-catalyzed demethylation; in vitro bioassays |
Unknown ADMET profile | Determine solubility, metabolic stability, and Caco-2 permeability | HPLC-based solubility; microsomal incubation; LC-MS/MS quantification |
In vivo efficacy | Evaluate pharmacokinetics and antitumor/neuroactivity in models | Murine PK studies; xenograft models; behavioral assays |
Future research should prioritize target deconvolution studies (e.g., thermal shift assays or affinity proteomics) and systematic SAR exploration focusing on: 1) replacing cyclohexyl with heterocycles (e.g., piperidine) to modulate basicity; 2) introducing polar substituents to improve solubility; and 3) evaluating the impact of asymmetric centers via chiral synthesis. Validating its potential as a p300/CBP inhibitor—akin to benzopyran-based HIF-1 blockers [3]—could unlock oncology applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1